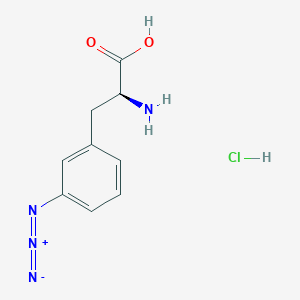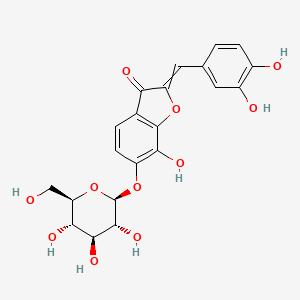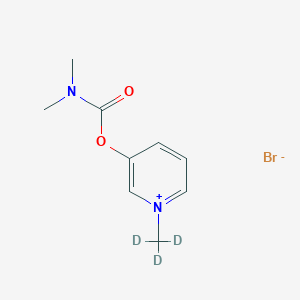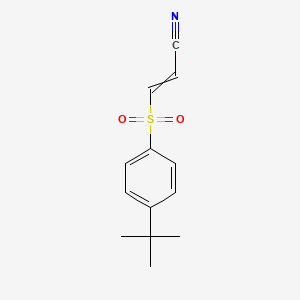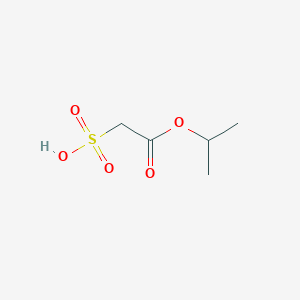
Propan-2-yl 2-sulfoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-sulfoacetate, also known as isopropyl 2-sulfoacetate, is an organic compound with the molecular formula C5H10O5S and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a sulfonate group attached to an acetate moiety, making it a sulfonate ester. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-sulfoacetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid, followed by neutralization with a base. The reaction typically proceeds as follows:
Reaction with Chlorosulfonic Acid: Isopropyl alcohol is reacted with chlorosulfonic acid to form isopropyl chlorosulfonate.
Neutralization: The isopropyl chlorosulfonate is then neutralized with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-sulfoacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield isopropyl alcohol and sulfoacetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are often conducted under mild conditions to prevent decomposition of the ester.
Major Products
Hydrolysis: Isopropyl alcohol and sulfoacetic acid.
Substitution: Depending on the nucleophile used, products can include various substituted sulfoacetates.
Scientific Research Applications
Propan-2-yl 2-sulfoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-sulfoacetate involves its ability to undergo hydrolysis and substitution reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack and subsequent formation of new products. This property makes it useful in various synthetic and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl methanesulfonate
- Isopropyl benzenesulfonate
- Isopropyl toluenesulfonate
Comparison
Propan-2-yl 2-sulfoacetate is unique due to the presence of the sulfoacetate moiety, which imparts distinct reactivity compared to other sulfonate esters. Its hydrolysis and substitution reactions are more specific, making it a valuable compound in targeted synthetic applications .
Properties
Molecular Formula |
C5H10O5S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-oxo-2-propan-2-yloxyethanesulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-4(2)10-5(6)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
QNSZSPPAUFMYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


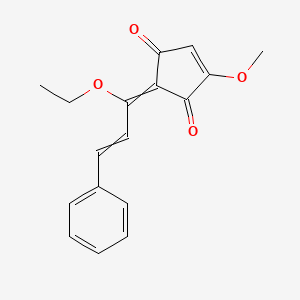
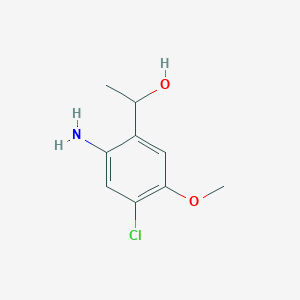
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
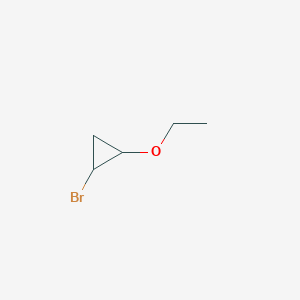
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
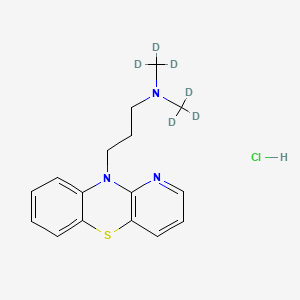
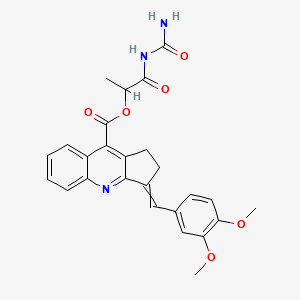
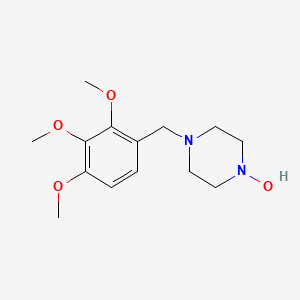
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
